molecular formula C11H12O B8803084 4-Methoxy-1,2-dihydronaphthalene CAS No. 84716-82-5

4-Methoxy-1,2-dihydronaphthalene

Cat. No.: B8803084
CAS No.: 84716-82-5
M. Wt: 160.21 g/mol
InChI Key: SFYRKVZGSRDBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

4-Methoxy-1,2-dihydronaphthalene serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Friedel-Crafts Reactions : It can undergo Friedel-Crafts alkylation and acylation, leading to the formation of more complex aromatic compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .
  • Hydrolysis Reactions : Studies have shown that the acid-catalyzed hydrolysis of this compound leads to the formation of α-tetralone. The kinetics of this reaction have been extensively studied, revealing first-order rate constants that provide insights into its reactivity under various conditions .

Catalysis

The compound has been investigated for its role as a catalyst or catalyst precursor in several reactions:

  • Organocatalytic Reactions : Research indicates that this compound can be utilized in organocatalytic asymmetric reactions. For instance, it has been involved in asymmetric epoxidation processes that yield enantiomerically enriched products .
  • Cascade Reactions : The compound can participate in cascade reactions that generate complex molecular architectures from simple starting materials. These reactions are essential for developing new synthetic methodologies in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The structural modifications of this compound may enhance its biological activity against various cancer cell lines .
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles and toxicological aspects of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and potential toxicity .

Case Study 1: Hydrolysis Kinetics

A study measured the rates of hydrolysis of this compound under controlled conditions using spectrophotometric methods. The results indicated that the hydrolysis follows first-order kinetics with respect to substrate concentration. This finding is significant for predicting the behavior of the compound in biological systems where hydrolysis may occur .

Case Study 2: Asymmetric Synthesis

In another study, researchers employed this compound as a substrate in asymmetric synthesis reactions facilitated by organocatalysts. The results demonstrated high enantioselectivity (up to 95% ee) in the formation of chiral products, illustrating the compound's utility in synthesizing complex molecules with specific stereochemistry .

Properties

CAS No.

84716-82-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-methoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7-8H,4,6H2,1H3

InChI Key

SFYRKVZGSRDBSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCC2=CC=CC=C21

Origin of Product

United States

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